(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWWFZQRLUCRFQ-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride basic properties

An In-Depth Technical Guide to (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride: Properties and Applications

Introduction

This compound is a synthetic, fluorinated analog of the amino acid proline. As a chiral building block, it has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the pyrrolidine ring imparts unique stereoelectronic properties that researchers can leverage to modulate the biological activity, stability, and pharmacokinetic profiles of peptides and small molecules. This guide provides a comprehensive overview of its fundamental properties, structural significance, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to off-white solid. Its identity and basic characteristics are summarized below. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for various synthetic and biological applications.

| Property | Value | Source |

| IUPAC Name | (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | [1] |

| Synonyms | H-cis-4-F-Pro-OH·HCl, H-(2S,4S)-PRO(4-F)-OH | [1][2] |

| CAS Number | 1001354-51-3 | [1][3] |

| Molecular Formula | C₅H₉ClFNO₂ | [1] |

| Molecular Weight | 169.58 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [2] |

| logP | -0.229 | [2] |

Structural Significance and Stereochemistry

The utility of this molecule stems directly from its unique three-dimensional structure. The presence and specific orientation of the fluorine atom are critical to its function.

The Fluorinated Pyrrolidine Ring

The pyrrolidine ring of proline is conformationally constrained, and this "puckering" influences the structure of peptides it is part of. The introduction of a highly electronegative fluorine atom at the C4-position significantly impacts this conformational preference. In the (2S,4S) isomer (also known as the cis isomer), the fluorine atom and the carboxylic acid group are on the same face of the ring. This stereochemistry preferentially stabilizes a Cγ-exo ring pucker. This fixed conformation can be used to lock a peptide backbone into a specific secondary structure, which can enhance binding affinity to a biological target.

The fluorine atom also offers other advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule resistant to metabolic degradation at that position.

-

Modulated Basicity: The inductive effect of the fluorine atom can lower the pKa of the secondary amine, influencing its interactions.

-

Probing Active Sites: Fluorine can act as a hydrogen bond acceptor and can be used to probe interactions within enzyme active sites.[1]

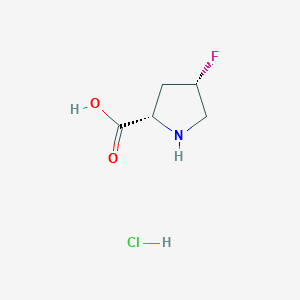

Caption: Structure of this compound.

Synthesis and Characterization

General Synthetic Approach

While multiple synthetic routes exist, a common strategy involves starting with a protected precursor, such as (2S,4S)-N-tert-butoxycarbonyl-4-fluoropyrrolidine-2-carboxylic acid. The synthesis generally follows a deprotection step to remove the Boc (tert-butoxycarbonyl) group, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved using standard analytical techniques.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard proton spectrum. Key signals to observe would include multiplets corresponding to the diastereotopic protons on the pyrrolidine ring. The coupling of protons to the adjacent fluorine atom (²J-H,F and ³J-H,F) will result in characteristic splitting patterns that are crucial for confirming the structure and stereochemistry.

-

Data Analysis: Integrate the signals to confirm proton counts. Analyze the chemical shifts and coupling constants to assign each proton to its position on the molecule. The presence of the fluorine atom will cause additional splitting of the signals for the protons on C3, C4, and C5.

While specific spectral data is proprietary to manufacturers, researchers can find reference spectra for related protected analogs, such as the Fmoc-protected version, which can aid in structural elucidation.[4][5]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of chemical and biological research.

Peptide Synthesis and Therapeutics

The primary application is as a building block in peptide synthesis.[6] Its incorporation into a peptide chain can:

-

Enhance Stability: The fluorinated proline analog can increase resistance to degradation by proteases.[1]

-

Induce Specific Conformations: By locking the peptide backbone, it can pre-organize the peptide for optimal binding to its target, potentially increasing potency.

-

Improve Bioavailability: The increased metabolic stability and modified lipophilicity can lead to better drug-like properties.[1][6]

Caption: Incorporation of (2S,4S)-4-F-Proline into a peptide to enhance its properties.

Medicinal Chemistry and Drug Discovery

Beyond peptides, the pyrrolidine scaffold is a common motif in many successful drugs. Using the fluorinated version allows for the fine-tuning of a drug candidate's properties.[7] It serves as a valuable scaffold for developing novel therapeutics, including those targeting neurological disorders.[6] The fluorine atom can be used to modulate receptor interactions and improve central nervous system penetration.

Other Applications

-

Bioconjugation: The molecule can be used to link biomolecules to other molecules or surfaces, which is important for creating targeted drug delivery systems.[6]

-

Agrochemicals: It is also utilized in the synthesis of bioactive molecules for the agrochemical industry.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Handling: Use in a well-ventilated area.[8][9] Avoid breathing dust.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8][9]

-

Storage: Store at room temperature under an inert atmosphere to maintain stability and prevent degradation.[1][2] Keep the container tightly sealed.

Hazard and Precautionary Statements:

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation |

| Hazard | H319 | Causes serious eye irritation |

| Hazard | H335 | May cause respiratory irritation |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

(Source:[8])

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a conformationally constrained scaffold and the powerful stereoelectronic effects of fluorine provides chemists and drug developers with a versatile building block to create more stable, potent, and effective molecules. From enhancing peptide therapeutics to serving as a core scaffold in small molecule discovery, its applications continue to expand, underscoring its importance in modern chemical and pharmaceutical research.

References

-

(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid | 203866-19-7. J&K Scientific. [Link]

-

(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2. PubChem. [Link]

-

This compound, CAS No. 1001354-51-3. Molbase. [Link]

-

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. Cambridge Bioscience. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound, CAS No. 1001354-51-3 - iChemical [ichemical.com]

- 4. (2R,4S)-N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-4-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID(139262-20-7) 1H NMR spectrum [chemicalbook.com]

- 5. (2S,4S)-FMOC-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID(203866-19-7) 1H NMR spectrum [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Synthesis and Characterization of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid

This guide provides an in-depth exploration of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid, a pivotal fluorinated proline analog in contemporary drug discovery and chemical biology. We will delve into its synthesis, purification, and comprehensive characterization, offering insights grounded in established chemical principles and field-proven methodologies.

Introduction: The Significance of Fluorinated Prolines

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid, also known as cis-4-Fluoro-L-proline, is a non-natural amino acid that has garnered significant attention in medicinal chemistry. The strategic incorporation of a fluorine atom at the C4-position of the pyrrolidine ring imparts unique stereoelectronic properties that can profoundly influence the conformation and stability of peptides and proteins.[1][2] This makes it a valuable tool for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[3]

The fluorine atom's high electronegativity induces a gauche effect, which governs the pyrrolidine ring pucker, and can stabilize the trans peptide bond through an n→π* interaction.[1] These conformational constraints make (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid a crucial building block in the synthesis of peptidomimetics, enzyme inhibitors, and for enhancing the thermal stability of proteins like collagen.[1][2] Its applications extend to the development of radiolabeled imaging agents for positron emission tomography (PET) and as a chiral scaffold in the synthesis of complex bioactive molecules.[4][5]

Strategic Synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid

The most prevalent and practical synthetic strategies for 4-fluoroprolines commence with the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxyproline.[1][6] The core of the synthesis involves the nucleophilic substitution of the hydroxyl group with a fluoride anion, which proceeds with an inversion of stereochemistry at the C4 position. The choice of protecting groups for the amine and carboxylic acid functionalities is critical to prevent side reactions and ensure high yields and stereochemical purity.

A common and effective approach involves the use of a tert-butoxycarbonyl (Boc) group for the amine and a methyl or tert-butyl ester for the carboxylic acid. This strategy allows for a clean fluorination reaction and straightforward deprotection under mild conditions.

Below is a representative synthetic workflow:

Caption: A generalized workflow for the synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid.

Detailed Experimental Protocol

This protocol outlines a robust method for the synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid starting from (2S,4R)-N-Boc-4-hydroxy-L-proline.

Step 1: Esterification of (2S,4R)-N-Boc-4-hydroxy-L-proline

-

To a solution of (2S,4R)-N-Boc-4-hydroxy-L-proline in a suitable solvent such as dichloromethane, add O-tert-butyl-N,N'-diisopropylisourea.[4]

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove byproducts.

-

The organic layer is dried, filtered, and concentrated under reduced pressure to yield the tert-butyl ester.

Step 2: Activation of the Hydroxyl Group

-

The N-Boc protected hydroxyproline ester is dissolved in pyridine or dichloromethane.

-

The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (TsCl) is added portion-wise.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is worked up to isolate the tosylated product.

Step 3: Nucleophilic Fluorination

-

The tosylated precursor is dissolved in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF).

-

Tetrabutylammonium fluoride (TBAF) is added to the solution.[2]

-

The reaction mixture is heated to reflux and monitored by TLC. The SN2 displacement of the tosyl group by fluoride results in the inversion of configuration at the C4 position.

-

After completion, the reaction is quenched and the product is extracted.

Step 4: Deprotection

-

The protected (2S,4S)-4-fluoroproline derivative is treated with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or neat trifluoroacetic acid (TFA).[2]

-

The reaction is stirred at room temperature until the protecting groups are completely cleaved.

-

The solvent is removed under reduced pressure, and the crude product is purified.

Purification

The final product, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, is typically purified by recrystallization or ion-exchange chromatography to achieve high purity.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides crucial information about the structure. Key signals include the proton at C2 (the α-carbon), the proton at C4 which is coupled to the fluorine atom, and the protons of the pyrrolidine ring. The coupling constant between the C4 proton and the fluorine atom (¹⁹F-¹H coupling) is a characteristic feature.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the five carbon atoms of the pyrrolidine ring and the carboxylic acid. The carbon atom bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of a single fluorine environment.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. The expected molecular ion peak for the free amino acid (C₅H₈FNO₂) would be at m/z 134.0561 [M+H]⁺.[7]

Chiral Purity Assessment

Ensuring the stereochemical integrity of the final product is paramount.

Chiral High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. The synthesized compound can be derivatized with a chiral reagent, and the resulting diastereomers can be separated on a standard reverse-phase column.[8][9] Alternatively, a chiral stationary phase can be used to directly separate the enantiomers.

Polarimetry:

-

The specific optical rotation of the purified compound is a key indicator of its enantiomeric purity. The value should be compared to the literature value for the pure (2S,4S) isomer.

Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₈FNO₂ |

| Molecular Weight | 133.12 g/mol [7] |

| Appearance | White to off-white solid |

| Stereochemistry | 2S, 4S |

Applications in Research and Development

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid is a versatile building block with broad applications in several scientific domains:

-

Medicinal Chemistry: It is used to introduce conformational constraints into peptide-based therapeutics, leading to improved stability and bioavailability.[5][10]

-

Chemical Biology: This compound is instrumental in studying protein folding and stability, particularly in collagen research.[5]

-

Drug Discovery: The fluorinated pyrrolidine scaffold is a key component in the design of inhibitors for various enzymes and in the development of PET imaging agents for cancer diagnosis.[11]

-

Agrochemicals: It serves as a chiral building block for the synthesis of bioactive molecules in the agrochemical industry.[5]

Conclusion

The synthesis and characterization of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid require a meticulous approach to control stereochemistry and ensure purity. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to access this valuable non-natural amino acid. Its unique properties continue to make it an indispensable tool in the advancement of chemical biology and the discovery of novel therapeutics.

References

-

Pál, I., & Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. Journal of Fluorine Chemistry, 129(9), 781-784. [Link]

-

Verdolino, V., & Raines, R. T. (2010). Practical syntheses of 4-fluoroprolines. Protein Science, 19(2), 248-255. [Link]

-

Peko, T., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega, 6(18), 12053-12061. [Link]

-

Shoulders, M. D., & Raines, R. T. (2009). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Journal of the American Chemical Society, 131(30), 10420-10427. [Link]

-

RSC Publishing. (2014). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 12(36), 7029-7034. [Link]

-

Lookchem. (n.d.). (2S,4S)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

-

J&K Scientific. (n.d.). (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

Bar-Sela, G., et al. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Cancers, 15(8), 2291. [Link]

-

Cambridge Crystallographic Data Centre. (2013). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Retrieved from [Link]

-

Asymmetric Synthesis of Pyrrolidine Derivatives and Their Application in Drug Discovery. (2021). Molecules, 26(16), 4885. [Link]

-

Acmec Biochemical. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid,95%. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2013). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2017). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]

-

Journal of Chromatography B. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Chromatography B, 824(1-2), 232-237. [Link]

-

MDPI. (2022). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 27(13), 4253. [Link]

Sources

- 1. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 2438-57-5,(2S,4S)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID | lookchem [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Practical syntheses of 4-fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-4-Fluoro-L-proline Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of cis-4-Fluoro-L-proline hydrochloride, a fluorinated amino acid analog of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its unique structural characteristics, stereoselective synthesis, comprehensive analytical characterization, and its pivotal role in modern pharmaceutical and biochemical research.

Introduction: The Significance of Fluorination in Proline Analogs

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins. The strategic introduction of a fluorine atom onto the proline ring, specifically in the cis configuration at the 4-position, further modulates its physicochemical properties. This modification can profoundly influence pucker preference, peptide bond stability, and protein-protein interactions.[1][2] cis-4-Fluoro-L-proline hydrochloride serves as a valuable building block in peptide synthesis and drug development, offering enhanced stability and bioactivity.[1][] Its applications are particularly notable in the development of novel therapeutics for neurological disorders and cancer, as well as in the study of protein interactions and enzyme mechanisms.[1] The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various biochemical reactions.[]

Physicochemical and Structural Properties

cis-4-Fluoro-L-proline hydrochloride is a white to pale yellow solid.[1] The introduction of the highly electronegative fluorine atom at the C4 position has profound stereoelectronic effects on the pyrrolidine ring.

Chemical Structure

The systematic IUPAC name for the free amino acid is (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid.[4] The hydrochloride salt is (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride.[]

Below is a DOT script representation of the chemical structure of cis-4-Fluoro-L-proline hydrochloride.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₉ClFNO₂ | [] |

| Molecular Weight | 169.58 g/mol | [] |

| CAS Number | 1001354-51-3 | [] |

| Appearance | White to pale yellow solid | [1] |

| Storage | 2-8 °C | [] |

Synthesis and Purification

The synthesis of cis-4-Fluoro-L-proline typically commences from the commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline.[5][6] A key consideration in the synthesis is the stereospecific introduction of the fluorine atom with inversion of configuration at the C4 position.

Rationale for Synthetic Strategy

The use of a bulky N-Boc protecting group and a tert-butyl ester is a strategic choice to prevent intramolecular side reactions during the fluorination step.[5][6] The tert-butyl ester is sterically hindering, which prevents the participation of the ester carbonyl in the reaction. Furthermore, both the N-Boc and tert-butyl ester protecting groups are acid-labile, allowing for a mild, single-step deprotection at the end of the synthesis.[5][6]

Experimental Protocol: Synthesis of cis-4-Fluoro-L-proline

This protocol is adapted from established literature procedures.[5]

Step 1: Esterification of (2S,4R)-N-Boc-4-hydroxy-L-proline

-

To a solution of (2S,4R)-N-Boc-4-hydroxy-L-proline in a suitable solvent, add O-tert-butyl-N,N'-diisopropylisourea.

-

Heat the reaction mixture and monitor for completion by TLC or LC-MS.

-

Upon completion, filter the reaction mixture and concentrate in vacuo.

-

Purify the resulting di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate by flash column chromatography.

Step 2: Deoxyfluorination

-

Dissolve the product from Step 1 in an appropriate anhydrous solvent.

-

Add morpholinosulfur trifluoride to the solution.

-

Stir the reaction at room temperature and monitor for completion. This step introduces the fluorine atom with inversion of configuration.

-

Purify the resulting di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate.

Step 3: Deprotection to yield cis-4-Fluoro-L-proline hydrochloride

-

Dissolve the fluorinated intermediate in acetonitrile.

-

Add 2 M hydrochloric acid and stir the mixture at room temperature for several hours.[5][7]

-

Concentrate the reaction mixture in vacuo.

-

Purify the final product, this compound, by trituration with a suitable solvent like chloroform.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of cis-4-Fluoro-L-proline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized cis-4-Fluoro-L-proline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The presence and coupling of the fluorine atom provide distinct spectral features.

| Nucleus | Chemical Shift (δ) and Multiplicity | Assignment |

| ¹H NMR | 5.47 (dt, J = 51.8, 3.6 Hz, 1H) | H at C4 |

| 4.61 (dd, J = 10.5, 7.9 Hz, 1H) | H at C2 | |

| 3.73–3.52 (m, 2H) | H at C5 | |

| 2.84–2.70 (m, 1H) | H at C3 | |

| 2.39 (dddd, J = 38.5, 14.8, 10.5, 3.6 Hz, 1H) | H at C3 | |

| ¹³C NMR | 169.3 | C=O |

| 92.0 (d, ¹JCF = 177.0 Hz) | C4 | |

| 58.0 | C2 | |

| 51.7 (d, ²JCF = 24.0 Hz) | C5 | |

| 35.4 (d, ²JCF = 22.1 Hz) | C3 |

Note: NMR data is for the free base in CD₃OD and is sourced from literature.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

| Technique | Expected m/z | Observed m/z |

| HRMS (ESI) | [M+H]⁺ 134.0612 | [M+H]⁺ 134.0613 |

Note: Mass spectrometry data is for the free base and is sourced from literature.[5]

Applications in Drug Discovery and Chemical Biology

The unique properties of cis-4-Fluoro-L-proline make it a valuable tool for medicinal chemists and chemical biologists.

Peptide and Protein Engineering

Incorporation of cis-4-Fluoro-L-proline into peptides can enhance their proteolytic stability and modulate their conformation.[1] This is crucial for improving the pharmacokinetic properties of peptide-based drugs. The fluorine atom can also serve as a sensitive ¹⁹F NMR probe to study peptide and protein structure and dynamics in environments where traditional ¹H NMR is challenging.[8][9]

Development of Novel Therapeutics

cis-4-Fluoro-L-proline is a key building block in the synthesis of a variety of therapeutic agents.[1] Its ability to influence protein folding and stability makes it particularly useful in designing compounds that target protein-protein interactions.[1] It has been utilized in the development of antiviral and anticancer agents.[1]

Probing Biological Processes

The radiolabeled version, cis-4-[¹⁸F]Fluoro-L-proline, is used as a positron emission tomography (PET) imaging agent to study abnormal collagen biosynthesis in diseases such as liver cirrhosis, lung fibrosis, and various carcinomas.[5]

Mechanism of Action Visualization

The following diagram illustrates how the incorporation of cis-4-Fluoro-L-proline can stabilize a peptide's bioactive conformation, leading to enhanced binding to its target receptor.

Safety and Handling

Conclusion

cis-4-Fluoro-L-proline hydrochloride is a powerful and versatile building block for chemical biologists and medicinal chemists. Its unique stereoelectronic properties, conferred by the fluorine atom, allow for the fine-tuning of peptide and protein structure and function. The well-established synthetic routes and its demonstrated utility in enhancing the therapeutic potential of molecules underscore its importance in modern drug discovery and development.

References

- Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. American Chemical Society.

- Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. American Chemical Society.

- cis-4-Fluoro-L-proline. Chem-Impex.

- cis-4-Fluoro-L-proline hydrochloride. BOC Sciences.

- H-cis-4-Fluoro-Pro-OH.HCl(1001354-51-3) 1 H NMR. ChemicalBook.

- L-Proline, 4-fluoro-, cis-. PubChem.

- Fmoc-cis-L-Pro(4-F)-OH. Advanced ChemTech.

- SAFETY D

- trans-4-Fluoro-L-proline. Chem-Impex.

- 4-Fluoro-L-proline. PubChem.

- N-Boc-trans-4-fluoro-L-proline - SAFETY D

- Stereoselective Preparation of (4S)

- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degrad

- L-proline - Safety D

- Tran-4-Fluoro-L-proline hydrochloride. BOC Sciences.

- L-Proline, 4-(4-fluorophenoxy)-, methyl ester, hydrochloride, cis- (9CI). GuideChem.

- Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed Central.

- Fluorine NMR study of proline-rich sequences using fluoroprolines. Magn Reson.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental).

- The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PubMed Central.

- cis-4-Hydroxy-L-proline - SAFETY D

- Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride.

- L(-)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Proline, 4-fluoro-, cis- | C5H8FNO2 | CID 10057550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mr.copernicus.org [mr.copernicus.org]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, a conformationally constrained proline analogue, has emerged as a powerful molecular tool in medicinal chemistry and chemical biology. The strategic incorporation of a fluorine atom at the C4-position induces specific stereoelectronic effects that enforce a Cγ-endo ring pucker, thereby favoring a cis-conformation in the preceding peptide bond.[1] This guide provides an in-depth technical overview of this compound, covering its fundamental properties, a validated synthesis pathway, rigorous analytical characterization protocols, and its significant applications in the rational design of peptides and small molecule therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique conformational biases of this building block to achieve enhanced biological activity, stability, and selectivity in their molecular designs.

Core Concepts: Physicochemical Properties and Stereoelectronic Influence

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid, also known as (4S)-FPro, is a synthetic derivative of the natural amino acid L-proline. The hydrochloride salt enhances its stability and solubility in aqueous media, making it convenient for handling and downstream applications.

The defining feature of this molecule is the electronegative fluorine atom at the 4S position. This substitution is not merely an isosteric replacement but a profound stereoelectronic perturbation. The strong inductive effect of the fluorine atom has three primary consequences: it enforces a specific pucker on the pyrrolidine ring, influences the conformational preference of the N-terminal peptide bond, and can accelerate the cis-trans isomerization of the prolyl peptide bond.[1][2][3][4][5] Unlike 4-hydroxyproline, the fluoro group eliminates the potential for hydrogen bonding, allowing researchers to isolate and study the impact of purely inductive effects.[1][2][3][4]

Specifically, the (2S,4S) stereoisomer preferentially adopts a Cγ-endo (down) ring pucker, which in turn stabilizes the cis conformation of the preceding Xaa-Pro peptide bond.[1] This contrasts with its (2S,4R) diastereomer, which favors a Cγ-exo pucker and a trans amide bond.[1] This predictable control over local conformation is a cornerstone of its utility in rational drug design.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2438-57-5 | [6] |

| Molecular Formula | C₅H₈FNO₂ · HCl | Derived |

| Molecular Weight | 169.6 g/mol (for HCl salt) | Derived |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in water, methanol | [8] |

| Stereochemistry | (2S, 4S) | [7] |

Synthesis and Stereochemical Control

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid typically starts from a readily available chiral precursor, such as 4-hydroxy-L-proline, to ensure the correct stereochemistry at the C2 position. The critical step is the stereospecific introduction of the fluorine atom at the C4 position.

A common and effective method involves the fluorination of a protected 4-hydroxyproline derivative using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST). The choice of starting material stereochemistry is paramount. To obtain the (2S,4S) final product, one must start with (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). The fluorination reaction proceeds via an SN2 mechanism, which inverts the stereocenter at the C4 position. Subsequent deprotection of the amine and carboxylic acid groups yields the target compound.

Caption: General synthesis workflow for (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid HCl.

Causality Behind Experimental Choices:

-

Protection: The use of a tert-butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group on the pyrrolidine nitrogen is crucial. It prevents side reactions during the fluorination step and enhances the solubility of the intermediate in organic solvents.

-

Fluorinating Agent: DAST is a common choice for converting hydroxyl groups to fluorides. It is effective and generally provides good yields with the desired inversion of stereochemistry. Care must be taken due to its reactivity.

-

Deprotection: Treatment with a strong acid like hydrochloric acid not only removes the Boc protecting group but also conveniently forms the final hydrochloride salt, improving the product's stability and handling characteristics.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of the final compound is critical. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques corroborate each other.

Caption: Quality control workflow for validating the final product.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Key signals include the multiplets for the pyrrolidine ring protons and the characteristic downfield shift of the proton at C4 due to the adjacent fluorine.

-

¹⁹F NMR: This is a definitive technique for fluorinated compounds. The presence of a single resonance confirms the successful incorporation of fluorine. Coupling between ¹⁹F and adjacent protons (¹H-¹⁹F coupling) further validates the structure. This technique can also be used for determining enantiomeric purity after derivatization with a chiral agent.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the compound. The analysis should show a clear peak corresponding to the mass of the protonated free amine ([M+H]⁺).

Purity and Enantiomeric Excess Determination

Protocol: Chiral HPLC for Enantiomeric Purity

The most critical quality attribute is the enantiomeric purity. An indirect High-Performance Liquid Chromatography (HPLC) method using a chiral derivatizing agent is a robust approach.

-

Objective: To separate and quantify the (2S,4S) enantiomer from its (2R,4R) counterpart.

-

Principle: The chiral amino acid is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[9]

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid HCl sample.

-

Derivatization:

-

Dissolve the sample in 100 µL of 1 M sodium bicarbonate solution.

-

Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

-

Incubate the mixture at 40°C for 1 hour.

-

Neutralize the reaction by adding 100 µL of 2 M HCl.

-

Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

-

-

HPLC Conditions:

-

Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typical. For example, a linear gradient from 20% to 70% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 340 nm, the absorbance maximum for the DNP chromophore.[9]

-

-

Data Analysis: Integrate the peak areas of the two resulting diastereomers. The enantiomeric excess (% ee) is calculated as: [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100. For a high-purity sample, a single dominant peak should be observed.

-

Trustworthiness through Self-Validation: The combination of NMR and MS confirms the chemical structure, while chiral HPLC confirms the stereochemical integrity. A product that passes all three tests is considered validated with a high degree of confidence.

Applications in Drug Discovery and Chemical Biology

The ability of (2S,4S)-4-fluoroproline to pre-organize a peptide backbone into a specific cis-amide conformation is its most valuable asset. This has been exploited in several areas of therapeutic research.

Peptide and Protein Engineering

By replacing a natural proline residue with (2S,4S)-4-fluoroproline, researchers can enforce a local cis-bend. This can be used to:

-

Stabilize Bioactive Conformations: Many peptide-protein interactions rely on specific turns or kinks in the peptide ligand. Forcing a cis-proline bond can lock the peptide into its active conformation, increasing binding affinity and biological activity.

-

Enhance Proteolytic Stability: The unnatural amino acid can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.

-

Probe Structure-Activity Relationships (SAR): It serves as a tool to understand the functional importance of proline isomerization. If replacing Pro with (4S)-FPro enhances activity, it strongly suggests a cis-proline bond is required for function.[1][10]

Small Molecule Inhibitor Design

Fluorinated prolines are valuable scaffolds in the design of small molecule drugs. For example, they have been incorporated into inhibitors of enzymes where a constrained, proline-like motif is necessary for binding to the active site. Examples include their use in the development of inhibitors for fibroblast activation protein (FAP) and thrombin.[11]

Caption: Logical flow from molecular properties to therapeutic applications.

Case Study: Probing Protein Misfolding

In protein engineering, 4-fluoroprolines have been used to investigate protein folding and misfolding pathways, such as those involved in amyloid diseases. By strategically replacing proline residues with either the cis-promoting (4S)-FPro or the trans-promoting (4R)-FPro, scientists can study how isomerization at specific points in a protein sequence can trigger aggregation. For instance, such substitutions were used to show that the isomerization of a specific proline in β2-microglobulin could initiate misfolding and amyloid assembly.[10]

Conclusion

This compound is more than just a fluorinated amino acid; it is a precision tool for conformational control. Its well-defined stereoelectronic properties provide a reliable method for inducing cis-prolyl bonds, enabling researchers to stabilize desired peptide structures, enhance therapeutic potency, and dissect complex biological mechanisms. The robust synthesis and rigorous, multi-faceted analytical validation described herein provide a framework for ensuring the high quality required for advanced applications in drug discovery and chemical biology. As the demand for conformationally defined molecules continues to grow, the utility of this unique building block is set to expand further.

References

-

Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]

-

Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

-

Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab Website. [Link]

-

Semantic Scholar. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Semantic Scholar. [Link]

-

Verhoork, S. J., & Cobb, S. L. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6349–6359. [Link]

-

PubChem. (n.d.). (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. [Link]

-

Holmgren, S. K., et al. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 7049–7065. [Link]

-

Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. [Link]

-

Cambridge Bioscience. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. Cambridge Bioscience Website. [Link]

-

Acmec Biochemical. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, 95%. Acmec Biochemical Website. [Link]

-

Wang, Y., et al. (2023). ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4169-4176. [Link]

-

J&K Scientific. (n.d.). (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid. J&K Scientific Website. [Link]

-

ChemBK. (n.d.). (2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. ChemBK Website. [Link]

-

ChemBK. (n.d.). (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid. ChemBK Website. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raineslab.com [raineslab.com]

- 4. [PDF] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. | Semantic Scholar [semanticscholar.org]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (203866-13-1) for sale [vulcanchem.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoropyrrolidine-2-carboxylic Acid

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of 4-Fluoropyrrolidine-2-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this fluorinated proline analog. Beyond a mere presentation of data, this guide offers insights into the causal relationships behind experimental choices and provides detailed, field-proven protocols.

Introduction

4-Fluoropyrrolidine-2-carboxylic acid, a fluorinated derivative of the amino acid proline, is a valuable building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of parent molecules, including metabolic stability, binding affinity, and lipophilicity. Consequently, a thorough structural and analytical characterization of this compound is paramount. This guide will focus on the unprotected form of the molecule, providing a foundational understanding of its spectroscopic properties. While various stereoisomers exist, the principles of spectroscopic analysis remain consistent.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 4-Fluoropyrrolidine-2-carboxylic acid possesses several key features that will manifest in its spectra: a carboxylic acid group, a secondary amine within a five-membered ring, and a fluorine substituent.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoropyrrolidine-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

-

Rationale: The choice of solvent is critical. For ¹H NMR, a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances. The zwitterionic nature of amino acids often leads to poor solubility in common organic solvents like chloroform-d. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices. D₂O has the advantage of exchanging with the labile N-H and O-H protons, causing their signals to disappear, which can simplify the spectrum and aid in peak assignment.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of 4-Fluoropyrrolidine-2-carboxylic acid.

-

Dissolve the sample in 0.6-0.7 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.

-

If using D₂O, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift referencing (δ 0.00 ppm). For DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a reference.

-

2. Instrumentation and Data Acquisition:

-

Rationale: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex spin systems of the pyrrolidine ring protons.

-

Parameters:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment, such as a standard zgpg30, is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: A one-dimensional fluorine experiment should be acquired. ¹⁹F NMR is highly sensitive, so a small number of scans is usually sufficient.[1][2]

-

2D NMR: To unambiguously assign all signals, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations are highly recommended.

-

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) for 4-Fluoropyrrolidine-2-carboxylic acid. These predictions are based on established chemical shift ranges for similar functional groups and the known effects of fluorine substitution.

Table 1: Predicted ¹H NMR Data (in D₂O)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H2 | 4.0 - 4.2 | dd | JH2-H3a, JH2-H3b | Alpha to the carboxylic acid, deshielded. |

| H3a, H3b | 2.2 - 2.6 | m | Diastereotopic protons adjacent to the fluorine-bearing carbon. | |

| H4 | 5.2 - 5.5 | dm | JH4-F ≈ 50 | The proton on the same carbon as fluorine will show a large one-bond coupling to ¹⁹F and will be significantly deshielded. |

| H5a, H5b | 3.4 - 3.8 | m | Protons adjacent to the nitrogen atom. | |

| NH, OH | Not observed | - | - | Exchanged with D₂O. |

Table 2: Predicted ¹³C NMR Data (in D₂O)

| Carbon | Predicted δ (ppm) | Coupling to ¹⁹F (Hz) | Rationale |

| C2 | 58 - 62 | JC2-F ≈ 20 | Alpha to the carboxylic acid and nitrogen. |

| C3 | 38 - 42 | JC3-F ≈ 20 | Beta to the fluorine atom. |

| C4 | 88 - 92 | JC4-F ≈ 180 | Directly attached to the electronegative fluorine atom, resulting in a large one-bond C-F coupling constant and significant deshielding. |

| C5 | 50 - 54 | JC5-F ≈ 20 | Beta to the fluorine atom. |

| COOH | 170 - 175 | Typical chemical shift for a carboxylic acid carbon.[3] |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted δ (ppm) | Rationale |

| C4-F | -170 to -180 | The chemical shift is highly dependent on the solvent and stereochemistry. This range is typical for alkyl fluorides.[2] |

Diagram 1: Molecular Structure and Key NMR Correlations

Caption: Molecular structure and key predicted NMR coupling interactions.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-Fluoropyrrolidine-2-carboxylic acid, IR will confirm the presence of the carboxylic acid and the N-H bond.

Experimental Protocol: FT-IR Analysis

1. Sample Preparation:

-

Rationale: For solid samples, Attenuated Total Reflectance (ATR) is a modern and convenient technique that requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared.

-

Procedure (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

2. Data Acquisition:

-

Rationale: A Fourier Transform Infrared (FT-IR) spectrometer is standard. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Parameters: A typical spectral range is 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient.

Predicted IR Data and Interpretation

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | The very broad nature of this peak is characteristic of the hydrogen-bonded carboxylic acid dimer.[3][4][5] |

| 2800-3000 | Medium | C-H stretch | Aliphatic C-H stretches from the pyrrolidine ring. |

| ~1710 | Strong, Sharp | C=O stretch | The carbonyl stretch of the carboxylic acid. Its position can be influenced by hydrogen bonding.[3][4][5] |

| 1580-1650 | Medium | N-H bend | Bending vibration of the secondary amine. |

| 1210-1320 | Strong | C-O stretch | Coupled C-O stretching and O-H bending of the carboxylic acid group.[4][6] |

| 1000-1100 | Strong | C-F stretch | The carbon-fluorine bond gives a strong absorption in the fingerprint region. |

| ~920 | Broad, Medium | O-H out-of-plane bend | Another characteristic band for carboxylic acid dimers.[6] |

Diagram 2: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a small molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can provide structural information.

Experimental Protocol: Mass Spectrometric Analysis

1. Sample Preparation:

-

Rationale: The sample needs to be introduced into the mass spectrometer in a suitable solvent. A volatile solvent system that is compatible with the chosen ionization technique is required.

-

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a mixture of water and a polar organic solvent like methanol or acetonitrile.

-

A small amount of a volatile acid, such as formic acid (0.1%), is often added to promote protonation in positive ion mode.

-

2. Instrumentation and Data Acquisition:

-

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Atmospheric pressure chemical ionization (APCI) is an alternative for less polar compounds. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for obtaining an accurate mass measurement, which can be used to confirm the elemental composition.[7][8][9]

-

Parameters:

-

Ionization Mode: Positive ion mode is expected to be most effective for this compound, detecting the [M+H]⁺ ion.

-

Full Scan: Acquire a full scan spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): To gain structural information, perform a product ion scan on the isolated molecular ion. This involves inducing fragmentation and analyzing the resulting fragment ions.

-

Predicted MS Data and Interpretation

The molecular formula of 4-Fluoropyrrolidine-2-carboxylic acid is C₅H₈FNO₂. The monoisotopic mass is approximately 133.05 Da.

Table 5: Predicted Mass Spectrometry Data (Positive ESI Mode)

| m/z | Ion | Rationale |

| 134.06 | [M+H]⁺ | The protonated molecular ion. This will be the parent ion in the full scan spectrum. |

| 116.05 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 88.06 | [M+H - HCOOH]⁺ | Loss of formic acid, a common fragmentation pathway for carboxylic acids.[10] |

Interpretation of Fragmentation: The fragmentation pattern in MS/MS can provide valuable structural insights. The initial loss of water or formic acid from the carboxylic acid moiety is a highly characteristic fragmentation pathway for this class of compounds. Further fragmentation would likely involve the opening of the pyrrolidine ring.

Conclusion

The comprehensive spectroscopic analysis of 4-Fluoropyrrolidine-2-carboxylic acid, employing a combination of NMR, IR, and MS, provides a robust framework for its structural confirmation and characterization. This guide has outlined both the theoretical predictions and the practical experimental considerations necessary for researchers to confidently analyze this important fluorinated building block. The synergy of these techniques, from the detailed connectivity information provided by NMR to the functional group identification by IR and the molecular weight confirmation by MS, is essential for ensuring the quality and integrity of this compound in research and development endeavors.

References

-

Fluorine labeling of proteins for NMR studies. (n.d.). Retrieved from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). Retrieved from [Link]

-

Gale, P. J., Duncan, M. W., & Yergey, A. L. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

-

Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023, January 5). ACS Publications. Retrieved from [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. Retrieved from [Link]

-

Fiehn, O., et al. (2017, April 24). Identification of small molecules using accurate mass MS/MS search. PMC. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (n.d.). ACS Publications. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. (2024, February 15). PMC. Retrieved from [Link]

-

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

(2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. (n.d.). Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 18). YouTube. Retrieved from [Link]

-

(2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid. (n.d.). J&K Scientific. Retrieved from [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 2. biophysics.org [biophysics.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. zefsci.com [zefsci.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 10. whitman.edu [whitman.edu]

A Technical Guide to the Mechanism of Action of 4-Fluoroprolines in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of proline with its 4-fluoro analogues, (2S,4R)-4-fluoroproline (Flp) and (2S,4S)-4-fluoroproline (flp), has emerged as a powerful tool in chemical biology and drug development.[1][2] This guide elucidates the fundamental mechanisms by which these non-natural amino acids exert profound control over peptide and protein structure, stability, and function. The core of their action lies in potent stereoelectronic effects—specifically the gauche effect and inductive effects—originating from the highly electronegative fluorine atom.[1][3][4] These effects dictate the conformational preferences of the proline ring (pucker) and the geometry of the preceding peptide bond (cis/trans isomerism).[1][5][6][7] By strategically incorporating the correct 4-fluoroproline diastereomer, researchers can "pre-organize" a polypeptide chain into a desired conformation, enhancing thermal stability, accelerating folding, and modulating biological activity.[5][6][8] This guide provides an in-depth analysis of these mechanisms, details key experimental protocols for their study, and explores their application in creating stabilized proteins and novel therapeutics.

The Unique Conformational Landscape of Proline

Proline stands alone among the proteinogenic amino acids due to its secondary amine, where the side chain loops back to form a pyrrolidine ring with the backbone nitrogen.[1][9] This cyclic structure imposes significant constraints on the backbone dihedral angle ϕ, making proline a critical determinant of protein architecture and stability.[1] Furthermore, the peptide bond preceding a proline residue (the prolyl-peptide bond) can readily populate both cis and trans conformations, a feature that introduces structural diversity but can also create kinetic bottlenecks in protein folding.[1][10] The ability to precisely control these two conformational equilibria—ring pucker and cis/trans isomerization—is the primary motivation for the use of proline analogues like 4-fluoroprolines.

The Core Mechanism: Stereoelectronic Control by Fluorination

The introduction of a single, highly electronegative fluorine atom at the C4 position of the pyrrolidine ring has profound and predictable consequences. The mechanism of action is not driven by sterics, but by powerful stereoelectronic effects that are dependent on the stereochemistry at C4.[11][12]

The Gauche Effect: Dictating Pyrrolidine Ring Pucker

The pyrrolidine ring of proline is not planar and rapidly interconverts between two puckered conformations: Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side).[1] The energy difference between these states in native proline is minimal.[1]

Fluorination at C4 dramatically changes this landscape due to the gauche effect . This effect describes the tendency of the C-F bond to orient itself anti-periplanar to an adjacent C-H bonding orbital to maximize hyperconjugation (donation of electron density from the C-H σ orbital into the C-F σ* anti-bonding orbital).[1] This orbital interaction stabilizes specific ring puckers depending on the fluorine's stereochemistry:

-

(2S,4R)-4-fluoroproline (Flp or trans-4-FPro): The 4R fluorine substituent stabilizes the Cγ-exo pucker.[10][11][12]

-

(2S,4S)-4-fluoroproline (flp or cis-4-FPro): The 4S fluorine substituent stabilizes the Cγ-endo pucker.[11][12]

This enforced puckering effectively "pre-organizes" the local backbone, a key factor in modulating protein stability.[5][6]

Inductive Effects: Modulating the Prolyl-Peptide Bond

The strong electron-withdrawing inductive effect of the fluorine atom has two major consequences for the N-terminal peptide bond:

-

Biasing the cis/trans Equilibrium: The ring pucker influences the geometry of the preceding peptide bond. The Cγ-exo pucker of Flp favors a trans peptide bond, while the Cγ-endo pucker of flp favors a cis bond.[2][13] This arises from the interplay of the ring conformation and n→π* interactions, where the lone pair of the proline nitrogen donates into the anti-bonding orbital of the preceding carbonyl group, an interaction that stabilizes the trans isomer.[2]

-

Accelerating Isomerization: The fluorine atom withdraws electron density from the proline nitrogen, reducing its ability to donate its lone pair to the adjacent amide carbonyl.[1] This diminishes the double-bond character of the prolyl-peptide bond, thereby lowering the rotational barrier and accelerating the rate of cis/trans interconversion.[1][3][4] This effect can be crucial in overcoming rate-limiting steps in protein folding.[1]

The interplay of these stereoelectronic effects is summarized in the diagram below.

Figure 1: Mechanism of stereoelectronic control by 4-fluoroproline diastereomers.

Impact on Protein Stability and Folding

The true power of 4-fluoroprolines lies in translating these discrete conformational biases into significant changes in macromolecular properties. The rational selection of a diastereomer can be used to either reinforce or disrupt a protein's native structure.

Engineering Protein Stability

The "pre-organization" hypothesis states that by choosing a 4-fluoroproline diastereomer that favors the native proline pucker in the folded protein, one can reduce the entropic cost of folding, thereby increasing thermodynamic stability.[6]

-

Collagen: The collagen triple helix is a classic example. This structure requires Pro residues in the Yaa position of its Xaa-Yaa-Gly repeat to adopt a Cγ-exo pucker.[11][12] Consequently, substituting proline with (2S,4R)-FPro (Flp), which strongly favors the Cγ-exo pucker, dramatically increases the thermal stability of collagen mimetic peptides.[11][12][14] Conversely, incorporating (2S,4S)-FPro (flp), which favors the Cγ-endo pucker, is highly destabilizing in this position.[11][12] Interestingly, the preference is reversed in the Xaa position, which favors a Cγ-endo pucker, making flp stabilizing and Flp destabilizing.[11]

-

Ubiquitin: In the globular protein ubiquitin, all three native proline residues adopt a Cγ-exo pucker.[6][8] Replacing all three with (4R)-FPro resulted in a significant increase in stability against thermal and chemical denaturation (−4.71 kJ·mol⁻¹), while the protein retained full biological activity.[5][6] Attempts to incorporate (4S)-FPro, which would oppose the native pucker, failed, indicating its destabilizing effect was incompatible with proper folding or cell viability.[5][6]

| Feature | (2S,4R)-FPro (Flp) | (2S,4S)-FPro (flp) | Native Proline |

| Preferred Pucker | Cγ-exo[10][11] | Cγ-endo[11] | Weak preference for endo[1] |

| Favored Peptide Bond | trans[2][7] | cis[2][7] | trans (but cis is accessible) |

| Effect in Collagen (Yaa) | Highly Stabilizing[1][11] | Highly Destabilizing[11] | Baseline |

| Effect in Ubiquitin | Stabilizing[5][6] | Destabilizing[6] | Baseline |

Table 1: Summary of the dichotomous effects of 4-fluoroproline diastereomers.

Influencing Protein Folding Kinetics

Because cis/trans isomerization of prolyl bonds can be a rate-limiting step in protein folding, the ability of 4-fluoroprolines to accelerate this process can have a significant impact.[1] In studies with a variant of EGFP, incorporation of (4S)-FPro (flp) was shown to accelerate the refolding rate of the protein, attributed to the reduced barrier for prolyl amide isomerization.[1]

Methodologies: Incorporation and Analysis

Harnessing the power of 4-fluoroprolines requires robust methods for their incorporation into polypeptides and for analyzing the resulting effects.

Incorporation Strategies

-

Solid-Phase Peptide Synthesis (SPPS): The most direct method for short peptides. Commercially available Fmoc-protected (4R)-FPro and (4S)-FPro can be readily used in standard automated or manual SPPS protocols.[10]

-

Biosynthetic Incorporation: For proteins, 4-fluoroprolines can be incorporated globally by utilizing proline auxotrophic strains of E. coli.[5][6] The workflow involves growing the cells in a medium with a limited amount of proline and then inducing protein expression upon proline depletion while supplying the desired 4-fluoroproline analogue.[7]

Figure 2: Workflow for biosynthetic incorporation of 4-fluoroproline.

Key Analytical Protocols

This protocol determines the melting temperature (Tₘ), a measure of thermal stability.

-

Sample Preparation: Prepare the wild-type and 4-FP-containing proteins at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.

-

Instrument Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller. Set the wavelength to a minimum in the far-UV CD spectrum, typically 222 nm for α-helical proteins or a relevant wavelength for other structures.

-

Thermal Denaturation: Record the CD signal at the chosen wavelength as the temperature is increased from a starting point (e.g., 20 °C) to a final point where the protein is fully unfolded (e.g., 95 °C). Use a controlled ramp rate, typically 1 °C/min.

-

Data Analysis: Plot the CD signal versus temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state. Fit the data to a Boltzmann equation to determine the midpoint of the transition, which is the Tₘ. An increase in Tₘ for the 4-FP variant compared to wild-type indicates stabilization.[1]

¹⁹F NMR is exquisitely sensitive to the local chemical environment, making it an ideal probe for studying the effects of 4-FP incorporation.[15][16][17][18][19]

-

Sample Preparation: Prepare a concentrated sample (0.1-1.0 mM) of the purified ¹⁹F-labeled protein in a suitable NMR buffer containing 5-10% D₂O for locking.

-

Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the ¹⁹F signal is highly diagnostic of the local environment and can distinguish between different conformational states (e.g., cis and trans isomers, which often give distinct peaks).[18]

-

Analysis of Isomers: The relative integrals of the peaks corresponding to the cis and trans isomers provide a quantitative measure of the equilibrium population of each state.[18]

-

Advanced Experiments: Two-dimensional NMR experiments, such as ¹H-¹⁹F HOESY, can provide through-space distance information, while relaxation studies can report on local dynamics.[15][16][17]

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]

- 7. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bif.wisc.edu [bif.wisc.edu]

- 13. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 17. mr.copernicus.org [mr.copernicus.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Sourcing and Utilizing (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Abstract: (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a pivotal fluorinated proline analog in modern medicinal chemistry and drug development. Its unique stereochemistry and the inductive effects of the fluorine atom offer profound control over peptide conformation, enhancing metabolic stability and binding affinity. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this critical building block. It details key quality attributes, offers a comparative analysis of commercial suppliers, and presents essential experimental protocols for quality verification and synthetic application, ensuring researchers can confidently and effectively integrate this compound into their discovery workflows.

Chapter 1: The Strategic Importance of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid in Modern Drug Discovery